N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide
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Overview
Description
N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazine ring substituted with a methanesulfonyl group and a phenylpropane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound shares a similar pyridazine ring structure but differs in its substituents and overall chemical properties.
N-{3-[6-(Methanesulfonyl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide: Another related compound with a similar sulfonamide moiety but different substituents on the phenyl ring.
Uniqueness
N-[3-(6-Methanesulfonylpyridazin-3-YL)phenyl]propane-1-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17N3O4S2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-9-23(20,21)17-12-6-4-5-11(10-12)13-7-8-14(16-15-13)22(2,18)19/h4-8,10,17H,3,9H2,1-2H3 |
InChI Key |
QZQZMYDURMLZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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